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Compound of Interest

Compound Name: Benzylaniline

Cat. No.: B143220 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and molecular

geometry of N-Benzylaniline, a key N-alkylated aniline derivative. This document is intended

for researchers, scientists, and professionals in the field of drug development, offering in-depth

data and methodologies to support further research and application.

Crystal Structure and Molecular Geometry
The crystal structure of N-Benzylaniline (C₁₃H₁₃N) has been determined by single-crystal X-

ray diffraction, revealing a monoclinic system.[1][2] The asymmetric unit of N-Benzylaniline
contains two independent molecules.[1][2]

The nitrogen atom in both molecules exhibits a nearly planar geometry, with the sum of the

angles around the nitrogen atoms being 358° and 359°, respectively.[1][2] A notable feature of

the molecular conformation is the orientation of the two phenyl rings, which are nearly

perpendicular to each other. The dihedral angles between the least-squares planes of the

aromatic rings are 80.76(4)° and 81.40(4)° in the two independent molecules.[1][2]

In the crystal lattice, the molecules are connected through N—H⋯Cg interactions, forming

infinite chains along the crystallographic b-axis.[1][2]
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Table 1: Crystal Data and Structure Refinement for N-
Benzylaniline[1][2]
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Parameter Value

Empirical Formula C₁₃H₁₃N

Formula Weight 183.24

Temperature 200 K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 18.8185 (6) Å

b 5.7911 (2) Å

c 19.3911 (7) Å

α 90°

β 103.338 (1)°

γ 90°

Volume 2056.24 (12) Å³

Z 8

Calculated Density 1.184 Mg/m³

Absorption Coefficient 0.07 mm⁻¹

F(000) 784

Data Collection

Diffractometer Bruker APEXII CCD

Reflections Collected 18958

Independent Reflections 4929 [R(int) = 0.038]

Refinement
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Refinement Method Full-matrix least-squares on F²

Data / Restraints / Parameters 4929 / 0 / 261

Goodness-of-fit on F² 1.04

Final R indices [I>2σ(I)] R1 = 0.044, wR2 = 0.118

R indices (all data) R1 = 0.054, wR2 = 0.124

Table 2: Selected Bond Lengths and Angles for N-
Benzylaniline[2]

Bond Length (Å) Angle Degree (°)

N1—C11 1.3823 (14) C11—N1—C1 124.54 (11)

N1—C1 1.4375 (15)

C24—C25 1.3743 (18)

Note: The provided data is a selection of geometric parameters. For a complete list, please

refer to the cited crystallographic information file.

Experimental Protocols
The determination of the crystal structure of N-Benzylaniline involved the following key

experimental stages:

2.1. Crystal Growth: Single crystals of N-Benzylaniline suitable for X-ray diffraction were

obtained. While the specific method for this compound is not detailed in the provided

references, typical methods include slow evaporation from a suitable solvent.

2.2. Data Collection: A single crystal of N-Benzylaniline with dimensions 0.60 × 0.33 × 0.13

mm was mounted on a Bruker APEXII CCD diffractometer.[1] The data was collected at a

temperature of 200 K using Mo Kα radiation (λ = 0.71073 Å).[1][2]

2.3. Structure Solution and Refinement: The crystal structure was solved using direct methods

with the SHELXS97 program.[1] The refinement was carried out by full-matrix least-squares on
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F² using the SHELXL97 program.[1] Carbon-bound hydrogen atoms were placed in calculated

positions and refined using a riding model. The nitrogen-bound hydrogen atoms were located in

a difference Fourier map and refined freely.[1]

Visualizations
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Workflow for N-Benzylaniline Crystal Structure Determination
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Caption: A flowchart illustrating the key stages in the experimental determination of the crystal

structure of N-Benzylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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